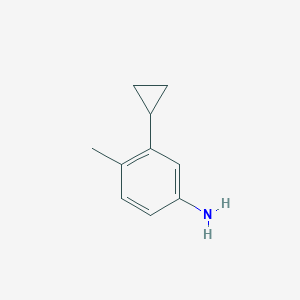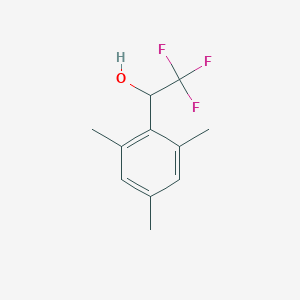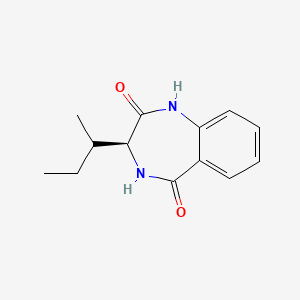
2-Chloro-4,5,6,7-tetrafluorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5,6,7-tetrafluorobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,6,7-tetrafluorobenzothiazole typically involves the halogenation of benzothiazole derivatives. One common method is the chlorination of 4,5,6,7-tetrafluorobenzothiazole using chlorine gas under controlled conditions . Another approach involves the use of phosphorus pentasulfide (P4S10) as a thionating agent to introduce sulfur into the benzene ring, followed by halogenation .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,6,7-tetrafluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) and thiourea, typically under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Chloro-4,5,6,7-tetrafluorobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,6,7-tetrafluorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5,6,7-tetrabromobenzothiazole: Similar structure but with bromine atoms instead of fluorine.
2-Chloro-4,5-difluorobenzoic acid: Contains a similar benzene ring with chlorine and fluorine substituents.
Uniqueness
2-Chloro-4,5,6,7-tetrafluorobenzothiazole is unique due to its combination of chlorine and multiple fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7ClF4NS |
|---|---|
Molecular Weight |
241.59 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrafluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7ClF4NS/c8-7-13-5-3(11)1(9)2(10)4(12)6(5)14-7 |
InChI Key |
GVWNXCQMKNOZPY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1SC(=N2)Cl)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)








